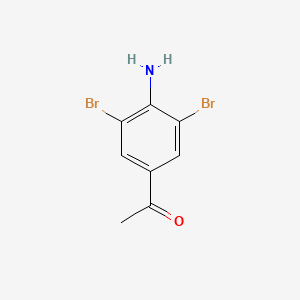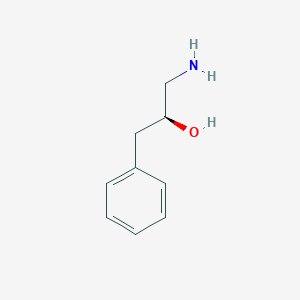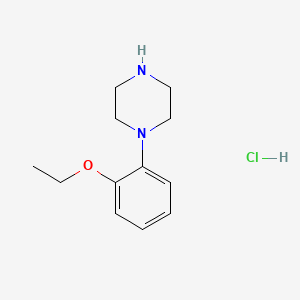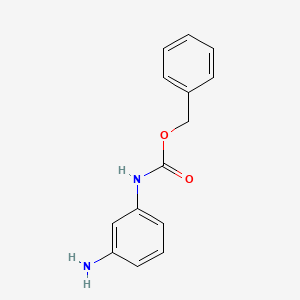
(3-氨基苯基)-氨基甲酸苄酯
描述
(3-Amino-phenyl)-carbamic acid benzyl ester, also known as Benzylcarbamate, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a versatile compound that has been used for many years in the synthesis of various compounds, and it has recently been gaining attention for its potential applications in the development of new drugs and therapies.
科学研究应用
Sensing Applications
(3-Amino-phenyl)-carbamic acid benzyl ester: can be utilized in the development of sensing materials . The compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, makes it suitable for various sensing applications. These can range from homogeneous assays to heterogeneous detection , either at the interface of the sensing material or within the bulk sample .
Protein Manipulation and Modification
Another significant application is in protein manipulation and modification . The compound can be used to modify proteins, which is essential for understanding protein function and interaction, and for developing new therapeutic strategies .
Separation Technologies
In separation technologies, (3-Amino-phenyl)-carbamic acid benzyl ester can be employed to facilitate the separation of biomolecules , such as proteins and nucleic acids. This is particularly useful in analytical chemistry and biotechnology for purifying compounds and preparing samples for further analysis .
Therapeutic Development
The compound’s ability to interact with various biological molecules opens up possibilities for therapeutic development . It could be used to create new drugs or drug delivery systems that target specific cells or tissues .
Electrophoresis of Glycated Molecules
It can also be used in the electrophoresis of glycated molecules , which is a technique used to separate and analyze blood sugar levels and glycohemoglobin, providing valuable information for diabetes research and management .
Analytical Methods
(3-Amino-phenyl)-carbamic acid benzyl ester: can be a building block for microparticles used in analytical methods. These microparticles can enhance the detection and measurement of various substances, improving the sensitivity and specificity of analytical techniques .
Controlled Release Systems
Finally, the compound can be incorporated into polymers for the controlled release of insulin . This application is particularly promising for diabetes treatment, as it could lead to more effective and responsive insulin delivery systems .
属性
IUPAC Name |
benzyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFFMWGFFEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-phenyl)-carbamic acid benzyl ester | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


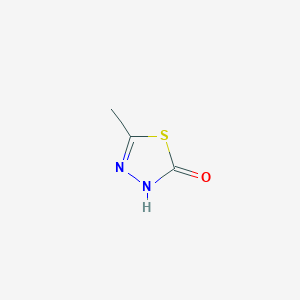
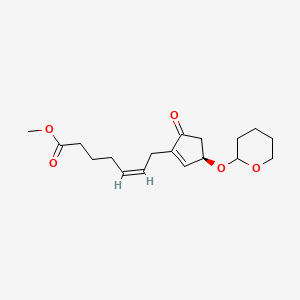

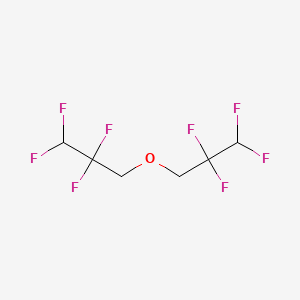
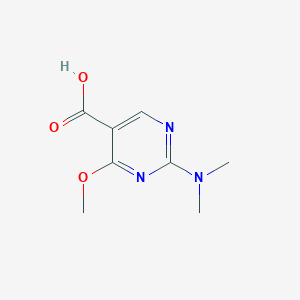
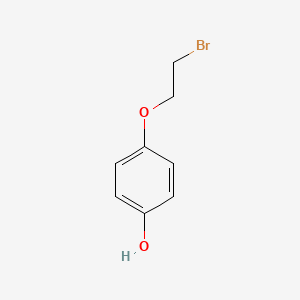

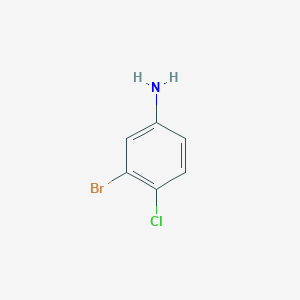
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
